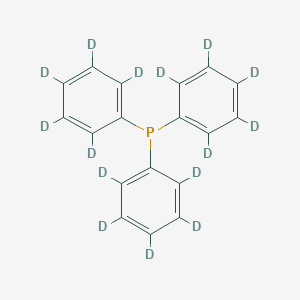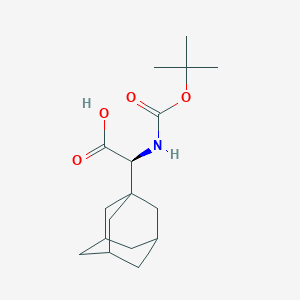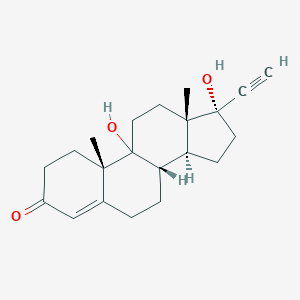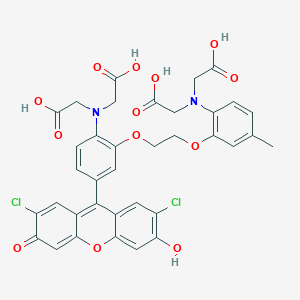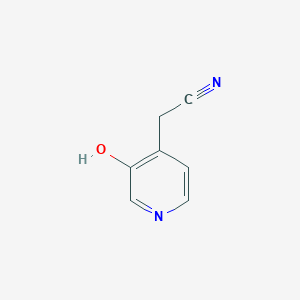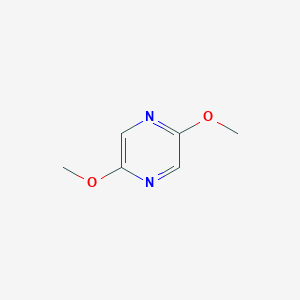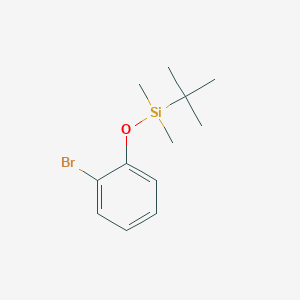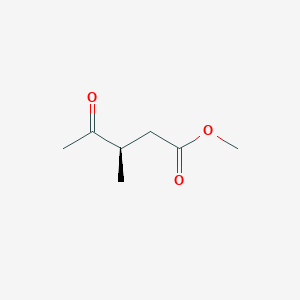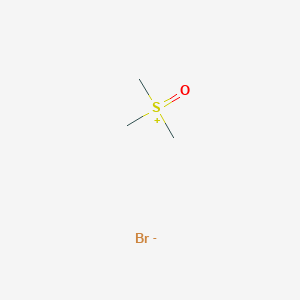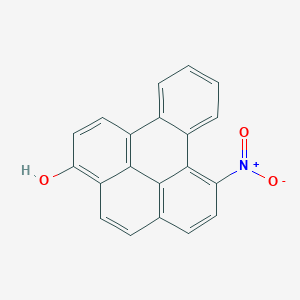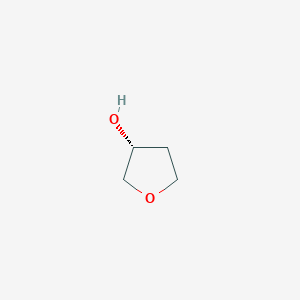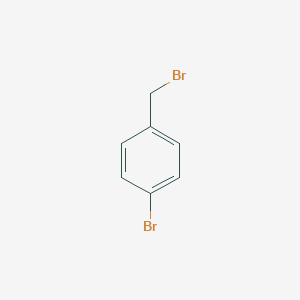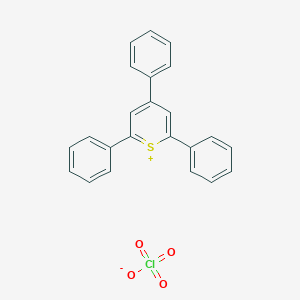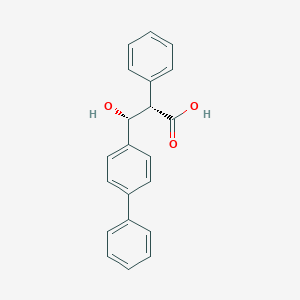
(1,1'-Biphenyl)-4-propanoic acid, beta-hydroxy-alpha-phenyl-, (R*,S*)-(-)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1,1'-Biphenyl)-4-propanoic acid, beta-hydroxy-alpha-phenyl-, (R*,S*)-(-)-, commonly known as dexibuprofen, is a nonsteroidal anti-inflammatory drug (NSAID) that is used in the treatment of pain, inflammation, and fever. Dexibuprofen is a chiral molecule, which means that it exists in two mirror-image forms, known as enantiomers. The (R)-enantiomer is the active form of dexibuprofen, while the (S)-enantiomer is inactive.
作用機序
Dexibuprofen works by inhibiting the activity of cyclooxygenase (COX) enzymes, which are involved in the production of prostaglandins, which are responsible for pain, inflammation, and fever. By inhibiting COX enzymes, dexibuprofen reduces the production of prostaglandins, thereby reducing pain, inflammation, and fever.
生化学的および生理学的効果
Dexibuprofen has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of prostaglandins, which are responsible for pain, inflammation, and fever. Dexibuprofen has also been shown to have antioxidant properties, which may contribute to its neuroprotective effects. Additionally, dexibuprofen has been shown to have a low potential for gastrointestinal toxicity, which is a common side effect of (1,1'-Biphenyl)-4-propanoic acid, beta-hydroxy-alpha-phenyl-, (R*,S*)-(-)-s.
実験室実験の利点と制限
Dexibuprofen has several advantages for use in lab experiments. It is a well-studied drug with a known mechanism of action, making it a useful tool for studying the pathways involved in pain, inflammation, and fever. Additionally, its chiral nature allows for the study of the effects of the (R)- and (S)-enantiomers separately. However, dexibuprofen also has limitations, including its potential for off-target effects and its limited solubility in aqueous solutions.
将来の方向性
There are several future directions for research on dexibuprofen. One area of research is the development of new formulations of dexibuprofen with improved solubility and bioavailability. Another area of research is the study of the neuroprotective effects of dexibuprofen in the treatment of Alzheimer's disease. Additionally, the potential for dexibuprofen to be used in combination with other drugs for the treatment of pain and inflammation is an area of ongoing research.
合成法
Dexibuprofen can be synthesized from ibuprofen, which is a racemic mixture of (R)- and (S)-enantiomers. The separation of the (R)-enantiomer from the racemic mixture is achieved using chiral chromatography. The (R)-enantiomer can then be converted to dexibuprofen using chemical reactions.
科学的研究の応用
Dexibuprofen has been extensively studied for its anti-inflammatory, analgesic, and antipyretic properties. It has been shown to be effective in the treatment of various conditions, including osteoarthritis, rheumatoid arthritis, menstrual pain, and dental pain. Dexibuprofen has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to have neuroprotective effects.
特性
CAS番号 |
119725-37-0 |
|---|---|
製品名 |
(1,1'-Biphenyl)-4-propanoic acid, beta-hydroxy-alpha-phenyl-, (R*,S*)-(-)- |
分子式 |
C21H18O3 |
分子量 |
318.4 g/mol |
IUPAC名 |
(2S,3R)-3-hydroxy-2-phenyl-3-(4-phenylphenyl)propanoic acid |
InChI |
InChI=1S/C21H18O3/c22-20(19(21(23)24)17-9-5-2-6-10-17)18-13-11-16(12-14-18)15-7-3-1-4-8-15/h1-14,19-20,22H,(H,23,24)/t19-,20-/m0/s1 |
InChIキー |
UINTUWKMGYICQF-PMACEKPBSA-N |
異性体SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)[C@@H]([C@H](C3=CC=CC=C3)C(=O)O)O |
SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(C(C3=CC=CC=C3)C(=O)O)O |
正規SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(C(C3=CC=CC=C3)C(=O)O)O |
その他のCAS番号 |
119725-38-1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



